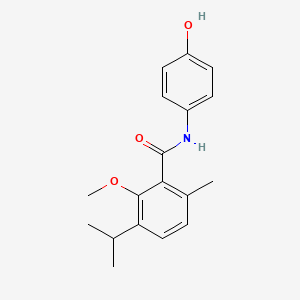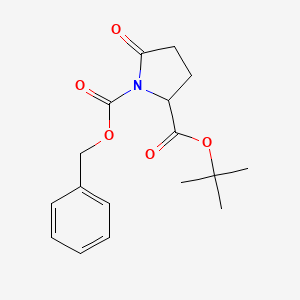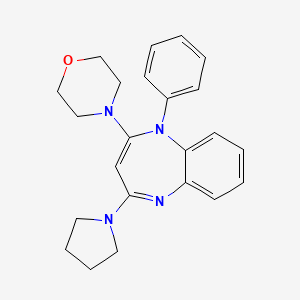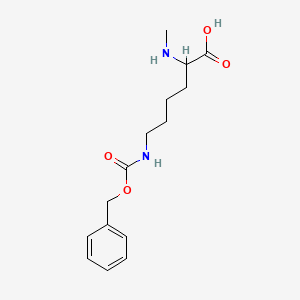
N-Me-Lys(Z)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Me-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a benzyloxycarbonyl (Z) protecting group. The compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-Lys(Z)-OH typically involves several steps:
Reductive Benzylation: Lysine is first subjected to reductive benzylation to introduce the benzyloxycarbonyl (Z) protecting group.
Reductive Methylation: The nitrogen atom of the lysine side chain is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Debenzylation: The benzyloxycarbonyl group is removed through catalytic hydrogenolysis.
Boc Protection: Finally, the compound is protected with a tert-butyloxycarbonyl (Boc) group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: N-Me-Lys(Z)-OH is used as a building block in peptide synthesis. Its unique structure allows for the incorporation of methylated lysine residues into peptides, which can be used to study protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate the role of methylated lysine residues in histone modification and gene regulation. It serves as a model compound to study the effects of lysine methylation on protein function .
Medicine: Its ability to modulate protein interactions makes it a valuable tool in the development of new drugs .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications. Its stability and reactivity make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
Comparación Con Compuestos Similares
- N-methyl asparagine
- N-methyl arginine
- N-methyl histidine
- N-methyl tryptophan
Comparison: N-Me-Lys(Z)-OH is unique due to the presence of both a methyl group and a benzyloxycarbonyl protecting group. This combination provides stability during synthesis and allows for the incorporation of methylated lysine residues into peptides. Compared to other N-methyl amino acids, this compound offers greater versatility in peptide synthesis and biochemical applications .
Propiedades
Fórmula molecular |
C15H22N2O4 |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




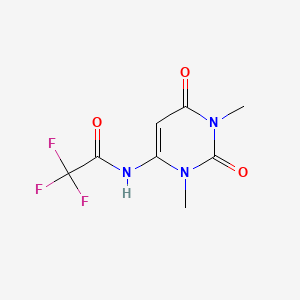

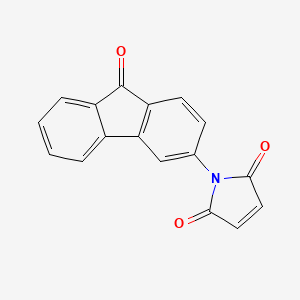
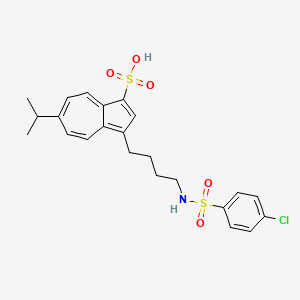
![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
